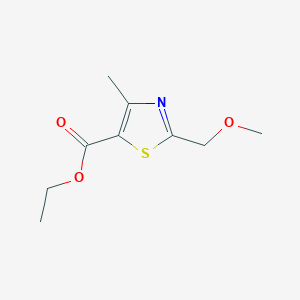
2-Fluoro-5-iodo-N,N-dimethylbenzamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Nucleoside Antibiotics
Jenkins et al. (1976) investigated the synthesis of nucleoside antibiotics, such as nucleocidin, using compounds including 2-fluoro-5-iodo-N,N-dimethylbenzamide. This research highlighted the use of iodine fluoride in the synthesis process, indicating the potential of 2-fluoro-5-iodo-N,N-dimethylbenzamide in pharmaceutical chemistry (Jenkins, Verheyden, & Moffatt, 1976).
Development of Antiviral Nucleosides
In the context of antiviral drug development, Watanabe et al. (1983) synthesized various halogeno-arabinofuranosylcytosines and uracils. They found that derivatives with 2'-fluoro functions, similar in structure to 2-fluoro-5-iodo-N,N-dimethylbenzamide, displayed potent activity against herpes viruses (Watanabe et al., 1983).
Manufacturing of Organic Compounds
Reichardt and Halbritter (1970) focused on synthesizing fluorine- and iodine-containing malonaldehydes, with processes similar to those used for 2-fluoro-5-iodo-N,N-dimethylbenzamide. Such compounds have broad applications in organic synthesis (Reichardt & Halbritter, 1970).
Medical Imaging and Diagnostics
- Development of Radioligands for PET: Cai et al. (2004) explored the use of fluorine-labeled compounds for PET imaging of β-amyloid plaques in Alzheimer’s disease. This research underlines the relevance of fluorine-containing compounds, such as 2-fluoro-5-iodo-N,N-dimethylbenzamide, in developing diagnostic tools (Cai et al., 2004).
Pharmaceutical Research
Investigation of Sigma Receptors in Tumors
Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of sigma-2 receptors in solid tumors. Their findings contribute to understanding the role of similar fluorine-containing compounds in cancer diagnostics (Tu et al., 2007).
Exploration of Anti-Cancer Properties
Chiang et al. (2008) studied the bioactivity of various arabinosyl uridine analogs, including fluorine- and iodine-substituted compounds. This research is relevant for understanding the potential anti-cancer properties of 2-fluoro-5-iodo-N,N-dimethylbenzamide (Chiang et al., 2008).
Eigenschaften
IUPAC Name |
2-fluoro-5-iodo-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEGDJHNDGQLTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286756 | |
| Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-iodo-N,N-dimethylbenzamide | |
CAS RN |
866683-82-1 | |
| Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866683-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-iodo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001286756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)












